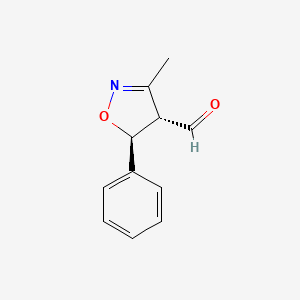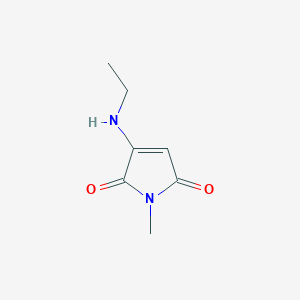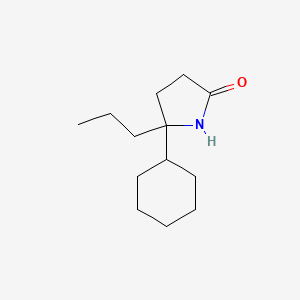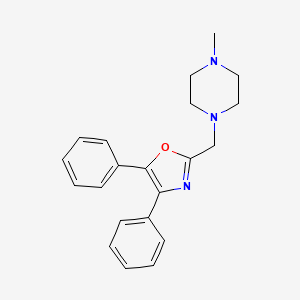![molecular formula C19H19NO3S B12878334 (2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one CAS No. 649723-61-5](/img/structure/B12878334.png)
(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. Its unique structure, featuring both benzoyl and phenyl groups, along with a methylthioethyl side chain, makes it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as triethylamine.
Addition of the Methylthioethyl Side Chain: This step involves the alkylation of the oxazolidinone ring with a suitable methylthioethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The methylthioethyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one: The enantiomer of the compound .
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-methyl-oxazolidin-5-one: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one is unique due to its specific combination of functional groups and chiral centers. This makes it particularly useful in asymmetric synthesis, where the precise control of stereochemistry is crucial.
Eigenschaften
CAS-Nummer |
649723-61-5 |
|---|---|
Molekularformel |
C19H19NO3S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2R,4R)-3-benzoyl-4-(2-methylsulfanylethyl)-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3S/c1-24-13-12-16-19(22)23-18(15-10-6-3-7-11-15)20(16)17(21)14-8-4-2-5-9-14/h2-11,16,18H,12-13H2,1H3/t16-,18-/m1/s1 |
InChI-Schlüssel |
VKXIYTUSLWFMCW-SJLPKXTDSA-N |
Isomerische SMILES |
CSCC[C@@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CSCCC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
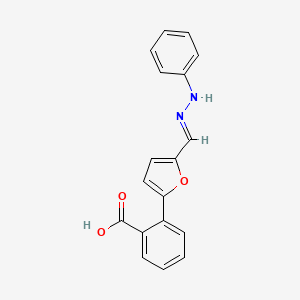
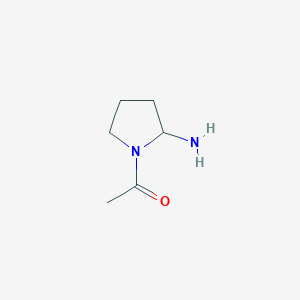


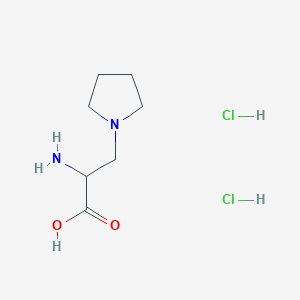
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
